molecular formula C22H17FN6O5S B14109378 N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

Cat. No.: B14109378
M. Wt: 496.5 g/mol
InChI Key: PEVNOMKGICCBEM-UHFFFAOYSA-N
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Description

“N-(2H-1,3-benzodioxol-5-yl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide” is a complex organic compound that features a benzodioxole ring, a tetrahydropyrimidinone moiety, a fluorophenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide” involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Tetrahydropyrimidinone Moiety: This involves the condensation of urea with an appropriate aldehyde.

    Construction of the Triazole Ring: This can be synthesized via a cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The final compound is formed by coupling the intermediate products through sulfanyl and acetamide linkages.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions could target the triazole ring or the fluorophenyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzodioxole and fluorophenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its interactions with enzymes or receptors, potentially serving as a lead compound for drug development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide” would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking of receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxole Derivatives: Compounds with similar benzodioxole rings.

    Triazole Derivatives: Compounds containing triazole rings.

    Fluorophenyl Compounds: Compounds with fluorophenyl groups.

Uniqueness

What sets this compound apart is the combination of these functional groups, which may confer unique biological activities or chemical reactivity not seen in simpler analogs.

Properties

Molecular Formula

C22H17FN6O5S

Molecular Weight

496.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H17FN6O5S/c23-12-1-4-15(5-2-12)29-18(8-14-9-19(30)26-21(32)25-14)27-28-22(29)35-10-20(31)24-13-3-6-16-17(7-13)34-11-33-16/h1-7,9H,8,10-11H2,(H,24,31)(H2,25,26,30,32)

InChI Key

PEVNOMKGICCBEM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CC5=CC(=O)NC(=O)N5

Origin of Product

United States

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